N-adenylylanthranilic acid

説明

N-Acetylanthranilic acid (C₉H₉NO₃; molecular weight 179.18 g/mol) is an anthranilic acid derivative where the amino group is acylated with an acetyl moiety . It is synthesized via the reaction of anthranilic acid (2-aminobenzoic acid) with acetylating agents such as acetic anhydride or acetyl chloride. A common synthetic route involves the acylation of anthranilic acid intermediates under alkaline conditions, achieving yields of 60–90% . This compound serves as a precursor for pharmaceuticals and bioactive molecules, leveraging its dual functional groups (carboxylic acid and acetamide) for further derivatization.

特性

分子式 |

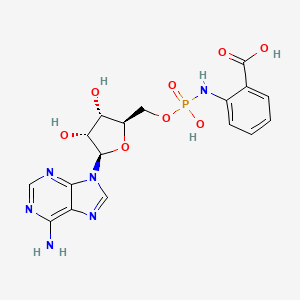

C17H19N6O8P |

|---|---|

分子量 |

466.3 g/mol |

IUPAC名 |

2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]benzoic acid |

InChI |

InChI=1S/C17H19N6O8P/c18-14-11-15(20-6-19-14)23(7-21-11)16-13(25)12(24)10(31-16)5-30-32(28,29)22-9-4-2-1-3-8(9)17(26)27/h1-4,6-7,10,12-13,16,24-25H,5H2,(H,26,27)(H2,18,19,20)(H2,22,28,29)/t10-,12-,13-,16-/m1/s1 |

InChIキー |

VRPRDYILQKJWNN-XNIJJKJLSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)NP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

異性体SMILES |

C1=CC=C(C(=C1)C(=O)O)NP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

正規SMILES |

C1=CC=C(C(=C1)C(=O)O)NP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- N-Acetylanthranilic acid is the simplest derivative, with high synthetic yields due to the reactivity of acetyl chloride .

- N-Phenylanthranilic acid lacks an acyl group but features a phenylamine moiety, making it a chloride channel inhibitor (e.g., DPC) .

- 6-Nitro derivatives exhibit electron-withdrawing nitro groups, which may enhance electrophilic reactivity in drug design .

Thermodynamic and Solubility Properties

- Thermodynamics : Anthranilic acid derivatives exhibit moderate melting points (e.g., anthranilic acid melts at 147–150°C with ΔfusH ≈ 20.5 kJ/mol) . Acylation increases hydrophobicity, reducing aqueous solubility.

- Solubility: N-Acetylanthranilic acid is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO), whereas N-benzoyl analogs require non-polar solvents .

Pharmaceutical Relevance

Limitations and Challenges

- Synthetic Complexity : Bulky acyl groups (e.g., benzoyl) reduce reaction yields and require stringent conditions .

Q & A

Q. What are the established synthetic routes for N-adenylylanthranilic acid, and how can reaction efficiency be optimized?

this compound synthesis typically involves adenylation of anthranilic acid derivatives. Key steps include:

- Adenylation : Use ATP-dependent adenyltransferases or chemical coupling agents (e.g., carbodiimides) to attach the adenyl group to anthranilic acid .

- Optimization : Control variables such as pH (6.5–7.5), temperature (25–37°C), and stoichiometric ratios of reactants. Trial experiments should identify optimal conditions, with efficiency measured via HPLC yield quantification .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm for adenyl groups) and comparison to Food Chemicals Codex (FCC) purity standards .

- Structural Confirmation : Nuclear magnetic resonance (NMR) for proton environment analysis and mass spectrometry (MS) for molecular weight validation (e.g., NIST reference spectra for adenylated compounds) .

Q. What are the standard protocols for quantifying this compound in complex biological matrices?

- Extraction : Use solid-phase extraction (SPE) with C18 columns to isolate the compound from biological fluids.

- Quantification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-adenylylanthranilic acid) to minimize matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data involving this compound?

- Systematic Review : Conduct a scoping study to map conflicting evidence, focusing on variables like enzyme source (e.g., bacterial vs. eukaryotic systems) and assay conditions (pH, cofactors) .

- Statistical Reconciliation : Apply meta-analysis with random-effects models to account for heterogeneity. Use tools like PRISMA guidelines to ensure transparency .

Q. What experimental strategies are effective in determining the kinetic parameters of adenylation reactions involving this compound?

- Steady-State Kinetics : Use spectrophotometric assays to monitor ATP consumption (decrease in NADH absorbance at 340 nm) under varying substrate concentrations.

- Data Analysis : Fit data to the Michaelis-Menten equation using nonlinear regression. Validate with ANOVA to compare model fits across replicates .

Q. How can computational modeling be integrated with experimental data to study the interaction of this compound with target enzymes?

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities and active-site interactions. Cross-validate with mutagenesis studies (e.g., alanine scanning of catalytic residues) .

- Molecular Dynamics (MD) : Simulate enzyme-ligand complexes over 100-ns trajectories to assess conformational stability. Compare results with experimental kinetic data to refine models .

Q. What methodologies are recommended for studying the stability of this compound under physiological conditions?

- Forced Degradation Studies : Expose the compound to stressors (e.g., pH 2–9, 40–60°C) and monitor degradation via LC-MS. Identify degradation products using NIST spectral libraries .

- Half-Life Calculation : Use first-order kinetics models to estimate stability in simulated biological fluids (e.g., plasma, lysosomal buffers) .

Q. How can researchers design experiments to investigate the role of this compound in secondary metabolite biosynthesis?

- Gene Knockdown : Use CRISPR/Cas9 to silence adenylation domains in biosynthetic gene clusters. Compare metabolite profiles via untargeted metabolomics (e.g., UPLC-QTOF-MS) .

- Isotope Tracing : Feed ¹³C-labeled anthranilic acid to cultures and track incorporation into metabolites using NMR .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?

Q. How should researchers document and share raw data for studies on this compound to ensure reproducibility?

- Data Archiving : Deposit raw spectra, chromatograms, and kinetic datasets in repositories like Zenodo or Figshare.

- Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include experimental conditions (e.g., buffer composition, instrument settings) .

Addressing Contradictions and Gaps

Q. What strategies can mitigate variability in adenylation activity assays across laboratories?

- Protocol Harmonization : Adopt standardized buffer systems (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂) and reference substrates (e.g., ATPγS for negative controls) .

- Interlaboratory Studies : Conduct round-robin trials to identify sources of variability (e.g., pipetting accuracy, enzyme lot differences) .

Q. How can researchers address the lack of high-resolution structural data for this compound-bound enzymes?

- Crystallography : Co-crystallize the compound with target enzymes (e.g., adenylation domains of nonribosomal peptide synthetases). Optimize crystallization conditions using sparse matrix screening .

- Cryo-EM : Apply single-particle analysis for complexes unsuitable for crystallization, targeting resolutions ≤3.0 Å .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。